4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride
Description
4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride (CAS: 16011-89-5, SY204016) is a halogenated oxane derivative with a bromo-fluorophenyl substituent. Its structure comprises an oxan-4-amine core functionalized with a 2-bromo-4-fluorobenzyl group, forming a hydrochloride salt to enhance solubility and stability. This compound is classified as a "building block" in medicinal chemistry, serving as a precursor for drug discovery .
Properties
IUPAC Name |
4-[(2-bromo-4-fluorophenyl)methyl]oxan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO.ClH/c13-11-7-10(14)2-1-9(11)8-12(15)3-5-16-6-4-12;/h1-2,7H,3-6,8,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVFOLRYMMRPHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=C(C=C(C=C2)F)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride typically involves the reaction of 2-bromo-4-fluorobenzylamine with oxan-4-amine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, amination, and cyclization reactions. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the phenyl ring play a crucial role in its reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural analogs based on substituents, molecular formulas, molecular weights, and CAS numbers:
Key Observations
In contrast, 4-[(4-Fluorophenyl)methyl]oxan-4-amine HCl lacks bromine, reducing molecular weight (263.71 vs. 338.61 g/mol) and lipophilicity, which may improve aqueous solubility .
Polar vs. Nonpolar Substituents: Methoxy (BB35-1977) and benzyloxy (1333955-84-2) groups increase polarity but introduce steric hindrance, which could limit membrane permeability . The trifluoromethyl group (1354961-50-4) balances lipophilicity and metabolic resistance, a common strategy in CNS drug design .
Biological Activity
4-[(2-Bromo-4-fluorophenyl)methyl]oxan-4-amine hydrochloride, with the CAS number 1185298-10-5, is a compound that has attracted attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The chemical formula for this compound is CHBrClFNO. It is characterized by its oxanamine structure, which contributes to its biological properties.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Histone Deacetylase Inhibition : Some studies have shown that related compounds can inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent modulation of gene expression. This mechanism is particularly relevant in cancer therapy, where HDAC inhibitors are being explored for their ability to induce apoptosis in cancer cells .
- Cell Cycle Arrest : The compound may induce G1 cell cycle arrest, which is crucial for preventing the proliferation of cancer cells. This effect is often accompanied by increased levels of cell cycle regulators such as P21 .
Antitumor Activity
The antitumor potential of this compound has been suggested through studies on structurally related compounds. For instance, a related compound demonstrated significant antitumor efficacy in xenograft models, indicating the potential for similar activity in this compound .
Cytotoxicity
In vitro studies have shown that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds have been reported in the low micromolar range, suggesting that this compound may also demonstrate potent cytotoxicity against tumor cells .
Study on Anticancer Properties
A study focused on a class of compounds including this compound revealed their ability to induce apoptosis in human myelodysplastic syndrome cell lines. The mechanism involved the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | SKM-1 | 1.9 | HDAC inhibition |
| Compound B | HCT116 | 2.5 | Cell cycle arrest |
| 4-Bromo Compound | MCF7 | 3.0 | Apoptosis induction |
Pharmacokinetic Profile
The pharmacokinetic properties of related compounds have shown favorable absorption and distribution characteristics in animal models. For example, minimal metabolic differences were noted across hepatocytes from various species, indicating broad applicability for further clinical development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
